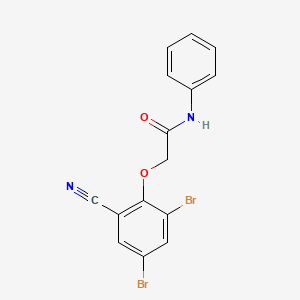
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of two bromine atoms, a cyano group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide typically involves the following steps:
Bromination: The starting material, 2,4-dibromophenol, is brominated to introduce the bromine atoms at the 2 and 4 positions.
Nitrile Formation: The brominated phenol is then reacted with a suitable nitrile source, such as cyanogen bromide, to introduce the cyano group at the 6 position.
Phenoxyacetamide Formation: The resulting 2,4-dibromo-6-cyanophenol is then reacted with phenylacetamide under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products Formed
Substitution: Substituted phenoxyacetamides.
Reduction: Amino derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano group and bromine atoms allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichloro-6-cyanophenoxy)-N-phenylacetamide: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-dibromo-6-methoxyphenoxy)-N-phenylacetamide: Similar structure but with a methoxy group instead of a cyano group.
2-(2,4-dibromo-6-nitrophenoxy)-N-phenylacetamide: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide is unique due to the presence of both bromine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10Br2N2O2 |
|---|---|
Molecular Weight |
410.06 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H10Br2N2O2/c16-11-6-10(8-18)15(13(17)7-11)21-9-14(20)19-12-4-2-1-3-5-12/h1-7H,9H2,(H,19,20) |
InChI Key |
HECQNSVRFYMNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


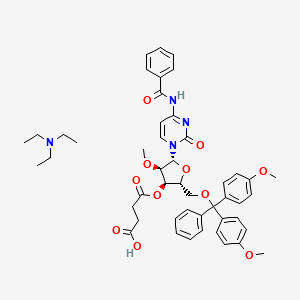

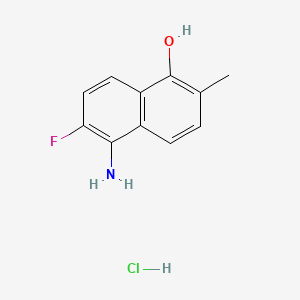
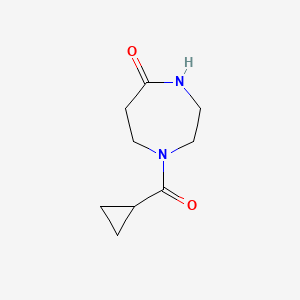
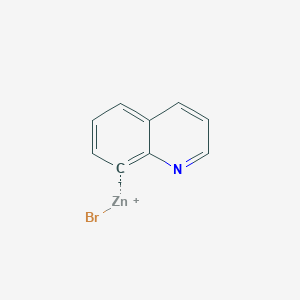
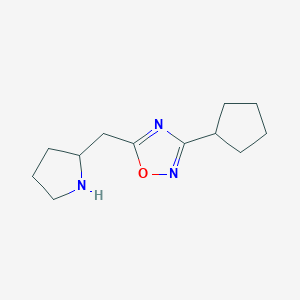
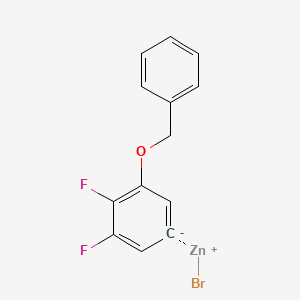
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
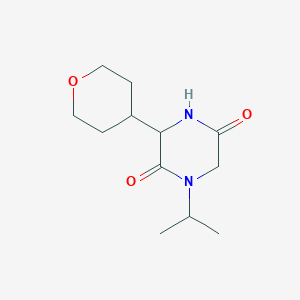
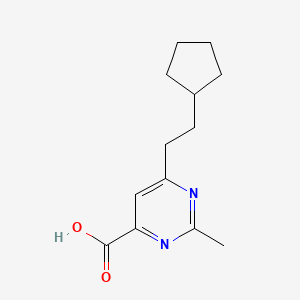
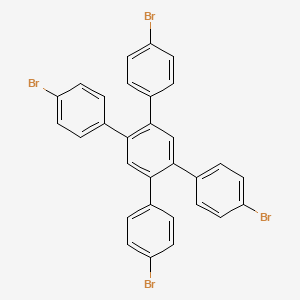
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
